3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-amine
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Overview
Description
3-METHYL-1-(4-TRIFLUOROMETHYLPHENYL)BUTYLAMINE is an organic compound with the molecular formula C12H16F3N and a molecular weight of 231.26 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butylamine chain. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-(4-TRIFLUOROMETHYLPHENYL)BUTYLAMINE typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable amine precursor under controlled conditions. One common method involves the use of reductive amination, where the aldehyde is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-(4-TRIFLUOROMETHYLPHENYL)BUTYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-METHYL-1-(4-TRIFLUOROMETHYLPHENYL)BUTYLAMINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-METHYL-1-(4-TRIFLUOROMETHYLPHENYL)BUTYLAMINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may inhibit enzymes or bind to receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but lacks the butylamine chain.
3-Methyl-1-(4-trifluoromethylphenyl)butylamine hydrochloride: A hydrochloride salt form of the compound.
Uniqueness
3-METHYL-1-(4-TRIFLUOROMETHYLPHENYL)BUTYLAMINE is unique due to its specific combination of a trifluoromethyl group and a butylamine chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C12H16F3N |
---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
3-methyl-1-[4-(trifluoromethyl)phenyl]butan-1-amine |
InChI |
InChI=1S/C12H16F3N/c1-8(2)7-11(16)9-3-5-10(6-4-9)12(13,14)15/h3-6,8,11H,7,16H2,1-2H3 |
InChI Key |
SUPHLJUUBYIZRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
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